Product packaging for 6-Benzyloxyhexanoic acid ethyl ester(Cat. No.:)

6-Benzyloxyhexanoic acid ethyl ester

Cat. No.: B13877607
M. Wt: 250.33 g/mol
InChI Key: SMIAAINYXSIRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Benzyloxyhexanoic acid ethyl ester is a bifunctional organic compound of significant value in synthetic organic chemistry, particularly in the multi-step synthesis of complex bioactive molecules. It serves as a key protected synthetic intermediate (synthon). Its structure incorporates both a benzyl-protected terminal alcohol and an ethyl ester moiety, allowing for selective manipulation at either end of the carbon chain during chemical synthesis. A primary research application of this compound is its use as a strategic building block in the synthesis of chiral intermediates for pharmaceutical targets. For instance, related benzyloxy-protected esters are employed in sophisticated synthetic routes toward HMG-CoA reductase inhibitors, a class of potent cholesterol-lowering drugs . In such pathways, the benzyl group serves as a robust protecting group for the alcohol functionality, stable through several reaction steps, and can be removed in a later stage to unveil the free hydroxy group . The mechanism of action of this compound in chemical reactions is defined by its functional groups. The ethyl ester can undergo reactions typical of carboxylic acid esters, such as hydrolysis to the acid or transesterification. These reactions proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the expulsion of the alkoxide leaving group . The benzyl-protected alcohol is generally stable to basic and nucleophilic conditions but can be deprotected via catalytic hydrogenation to generate 6-hydroxyhexanoic acid ethyl ester, a compound noted for its use in polymer chemistry and as a precursor to other derivatives . Beyond pharmaceutical synthesis, this ester and its deprotected counterpart find research applications in materials science. Similar hydroxy esters are used in enzymatic copolymerization to produce biodegradable polyesters, highlighting the potential of this compound in creating novel polymeric materials . It also serves as a versatile precursor for other important compounds, such as prodrugs with fatty acid-like structures and various esters used in fragrance research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B13877607 6-Benzyloxyhexanoic acid ethyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 6-phenylmethoxyhexanoate

InChI

InChI=1S/C15H22O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3

InChI Key

SMIAAINYXSIRPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 6 Benzyloxyhexanoic Acid Ethyl Ester

Hydrolytic and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group of 6-benzyloxyhexanoic acid ethyl ester is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 6-benzyloxyhexanoic acid, is a fundamental transformation. This is typically achieved under basic conditions, a process known as saponification. The reaction involves the use of alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixed aqueous-organic solvent system like THF/water or ethanol (B145695)/water. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The choice of base and solvent system can be optimized to ensure complete reaction and minimize side reactions.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. mdpi.comresearchgate.net This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or a resin like Dowex) would yield 6-benzyloxyhexanoic acid methyl ester. Enzymatic catalysts, such as lipases, also offer a mild and selective alternative for transesterification reactions. mdpi.comresearchgate.net

Table 1: Representative Ester Transformation Reactions

Reaction Reagents and Conditions Product
Hydrolysis NaOH, Ethanol/H₂O, reflux 6-Benzyloxyhexanoic acid
Hydrolysis LiOH, THF/H₂O, rt 6-Benzyloxyhexanoic acid

Selective Cleavage and Modification of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the terminal hydroxyl functionality. Its removal, or deprotection, is a critical step in many synthetic sequences to unmask the alcohol for further reactions.

The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.orgacsgcipr.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a noble metal catalyst, most frequently palladium on an activated carbon support (Pd/C). organic-chemistry.orgorganic-chemistry.org

The reaction is typically carried out in a protic solvent like ethanol or methanol at ambient or slightly elevated pressure and temperature. The mechanism involves the adsorption of the benzyl ether and hydrogen onto the palladium surface. The catalyst facilitates the cleavage of the C-O bond of the ether, leading to the formation of the free alcohol (ethyl 6-hydroxyhexanoate) and toluene (B28343) as a byproduct. acsgcipr.org This method is highly valued for its clean nature and high yields, as the only byproduct is volatile and easily removed. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or formic acid in the presence of Pd/C, provides a convenient alternative to using gaseous hydrogen. organic-chemistry.orgacsgcipr.org

While hydrogenolysis is prevalent, it is not always suitable, especially if the molecule contains other functional groups sensitive to reduction, such as alkenes or alkynes. researchgate.net In such cases, alternative chemical methods are employed.

Strong Lewis acids, such as boron tribromide (BBr₃) or tin(IV) chloride (SnCl₄), can effectively cleave benzyl ethers. dal.ca The mechanism involves coordination of the Lewis acid to the ether oxygen, activating the C-O bond towards cleavage. Oxidative methods can also be used. For instance, treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich. organic-chemistry.org Other reported methods include the use of triphenylphosphine (B44618) hydrobromide and systems involving iodine. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Deprotection Methods for the Benzyloxy Group

Method Reagents and Conditions Product Advantages Limitations
Hydrogenolysis H₂, 10% Pd/C, Ethanol, rt Ethyl 6-hydroxyhexanoate (B1236181) Clean, high yield, mild conditions Incompatible with reducible groups (alkenes, alkynes)
Lewis Acid Cleavage BBr₃, CH₂Cl₂, -78 °C to rt Ethyl 6-hydroxyhexanoate Useful when hydrogenolysis is not viable Harsh conditions, may affect other functional groups

Functionalization and Derivatization of the Hexanoic Acid Backbone

Beyond the terminal functional groups, the hexanoic acid chain itself can be modified to introduce additional complexity.

The carbon atom adjacent to the ester carbonyl group (the α-carbon) is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.

For example, reacting the enolate of this compound with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position, yielding ethyl 2-alkyl-6-(benzyloxy)hexanoate. This alpha-alkylation is a powerful tool for carbon-carbon bond formation. Similarly, the enolate can participate in aldol (B89426) reactions with aldehydes or ketones, or be acylated by acyl chlorides, further diversifying the molecular structure.

The primary transformation at the omega (ω) position involves the deprotection of the benzyloxy group to reveal the C6 hydroxyl group, yielding ethyl 6-hydroxyhexanoate. This hydroxy ester is a key precursor for cyclization.

Under appropriate conditions, typically heating with an acid or base catalyst, ethyl 6-hydroxyhexanoate undergoes an intramolecular transesterification. rsc.orgresearchgate.net The terminal hydroxyl group attacks the ester carbonyl, displacing ethanol and forming a stable six-membered cyclic ester, ε-caprolactone. rsc.orgelsevierpure.comnih.gov This lactonization is a crucial step in the synthesis of polyesters, as ε-caprolactone is the monomer for the biodegradable polymer polycaprolactone (B3415563) (PCL). nih.gov The efficiency of the cyclization can be influenced by factors such as catalyst choice, temperature, and the removal of the ethanol byproduct to drive the equilibrium towards the product. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
6-Benzyloxyhexanoic acid
6-Benzyloxyhexanoic acid methyl ester
Boron tribromide
Dowex
ε-caprolactone
Ethanol
Ethyl 2-alkyl-6-(benzyloxy)hexanoate
Ethyl 6-hydroxyhexanoate
Formic acid
Hydrogen
Lithium diisopropylamide (LDA)
Lithium hydroxide
Methanol
Methyl iodide
Palladium on carbon (Pd/C)
Polycaprolactone (PCL)
Potassium hydroxide
Sodium hydroxide
Sulfuric acid
Tin(IV) chloride
Toluene
Triphenylphosphine hydrobromide
1,4-cyclohexadiene

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another. Stereoselectivity, on the other hand, is the preference for the formation of one stereoisomer over another. In the context of this compound, these concepts are crucial for predicting and controlling the outcome of its chemical transformations. The molecule possesses several potentially reactive sites: the ester carbonyl group, the α- and β-carbons relative to the ester, the ether oxygen, and the benzylic position.

Regioselectivity:

The primary site of reactivity for this compound under many conditions is the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. In the presence of a suitable base, deprotonation occurs to form an enolate, which is a powerful nucleophile. This regioselectivity allows for a variety of functionalizations at the α-position, such as alkylation, acylation, and aldol reactions.

The benzyloxy group at the 6-position is generally stable and acts as a protecting group for the terminal hydroxyl functionality. The ether linkage is typically inert to many reagents that react with the ester enolate. However, under specific conditions, such as catalytic hydrogenolysis, the benzyl group can be cleaved to reveal the primary alcohol. Reactions involving radical intermediates could potentially occur at the benzylic position, but this is less common compared to the enolate chemistry at the α-carbon.

Stereoselectivity:

Once the regioselectivity for the α-position is established, the stereochemical outcome of the reaction becomes a key consideration. If a new stereocenter is created at the α-carbon, the reaction can be either stereoselective or non-selective.

A classic example is the aldol reaction, where the enolate of this compound reacts with an aldehyde. The stereochemical outcome of this reaction is often predictable using the Zimmerman-Traxler model. harvard.eduprinceton.edu This model proposes a chair-like six-membered transition state. The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the resulting β-hydroxy ester product.

For the enolate of an ethyl ester, the formation of the Z-enolate is generally favored, which would lead to the syn-diastereomer as the major product in an aldol reaction. The table below illustrates the expected stereochemical outcome based on the enolate geometry.

Enolate GeometryAldehydePredicted Major Diastereomer
Z-enolateR-CHOsyn-β-hydroxy ester
E-enolateR-CHOanti-β-hydroxy ester

Furthermore, the use of chiral auxiliaries or chiral catalysts can induce enantioselectivity in reactions at the α-position. For instance, a stereoselective alkylation could be achieved by first attaching a chiral auxiliary to the ester, performing the alkylation, and then removing the auxiliary. This approach allows for the synthesis of enantioenriched α-substituted derivatives of 6-benzyloxyhexanoic acid.

Applications of 6 Benzyloxyhexanoic Acid Ethyl Ester in Advanced Organic Synthesis Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

6-Benzyloxyhexanoic acid ethyl ester serves as a versatile bifunctional building block in the intricate field of organic synthesis. Its structure, featuring a protected hydroxyl group and an ester moiety, allows for selective chemical transformations at either end of the six-carbon chain. The benzyl (B1604629) ether provides robust protection for the alcohol functionality under a variety of reaction conditions, yet it can be readily removed at a later synthetic stage. This characteristic, combined with the reactivity of the ethyl ester, makes it a valuable precursor for the construction of more complex molecular architectures.

Precursor in Natural Product Synthesis Research

While direct and extensive documentation on the use of this compound in the total synthesis of specific natural products is not widespread, its structural motif is present in numerous complex natural molecules. Its unbranched, functionalized six-carbon chain is a common feature in polyketides, macrolides, and other classes of natural products. The strategic advantage of employing a precursor like this compound lies in its ability to introduce a defined segment with latent reactivity.

For instance, in the synthesis of complex molecules, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in esterification or amidation reactions to extend the carbon skeleton. Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical modification. Following the construction of the carbon backbone, the deprotection of the benzyl ether reveals a hydroxyl group that can be a key site for cyclization, glycosylation, or other late-stage functionalization steps essential for achieving the final natural product target.

The utility of similar protected hydroxyhexanoate derivatives has been demonstrated in the synthesis of various natural products. These precedents strongly suggest the potential of this compound as a valuable tool for synthetic chemists aiming to construct complex natural product frameworks in a controlled and stepwise manner.

Intermediate in the Synthesis of Active Pharmaceutical Ingredient (API) Precursors

The structural components of this compound are relevant to the synthesis of precursors for active pharmaceutical ingredients (APIs). The lipophilic hexanoate (B1226103) chain can be a key feature in molecules designed to interact with biological membranes or hydrophobic pockets of enzymes and receptors. The protected hydroxyl group offers a strategic point for introducing further functionality found in many APIs.

Research in medicinal chemistry often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). In this context, this compound can serve as a common intermediate. The ester can be converted to a variety of amides or other functional groups, while the deprotected alcohol can be derivatized to ethers, esters, or other moieties. This modular approach allows for the rapid generation of diverse molecules for biological screening.

Application in Agrochemical Intermediate Synthesis Research

In the field of agrochemical research, the development of new pesticides and herbicides often involves the synthesis of molecules with specific structural features that confer biological activity. Similar to its role in pharmaceutical synthesis, this compound can be envisioned as a useful intermediate in the creation of novel agrochemicals. For instance, certain benzyl esters have been investigated for their pesticidal properties. nih.gov The esterification of a bioactive carboxylic acid with a functionalized alcohol, or the derivatization of the hydroxyl group of a molecule like deprotected this compound, are common strategies in the design of new agrochemical candidates.

The lipophilic nature of the hexanoate chain can be advantageous for the penetration of the active compound through the waxy cuticle of plants or the exoskeleton of insects. The protected hydroxyl group provides a handle for the introduction of a pharmacophore or a group that modulates the compound's solubility, stability, or environmental persistence.

While specific research detailing the application of this compound in agrochemical synthesis is limited, the general utility of such functionalized long-chain esters as building blocks is a recognized concept in the design and synthesis of new active compounds for agriculture. For example, derivatives of hexanoic acid have been explored for their herbicidal activity. nih.gov

Derivatization for Specialized Material Science Research

The unique bifunctional nature of this compound also lends itself to applications in material science, where precise control over molecular structure is paramount for designing materials with desired properties.

Monomer Precursors for Polymer Synthesis

Following suitable modification, this compound can serve as a precursor to monomers for the synthesis of functional polymers. For example, the ethyl ester could be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, while the protected hydroxyl group is retained. Copolymerization of such a monomer with other monomers would introduce pendant chains with a protected hydroxyl group into the polymer backbone.

Subsequent deprotection of the benzyl group would yield a polymer with reactive hydroxyl functionalities along its chain. These hydroxyl groups can then be used for post-polymerization modification, such as grafting other polymer chains, attaching bioactive molecules, or introducing cross-linking agents to modify the material's properties. This approach allows for the creation of well-defined functional polymers with tailored characteristics. For instance, copolymers have been synthesized from ε-Caprolactone and 5-benzyloxy-1,3-dioxan-2-one, which after debenzylation, afford pendant hydroxyl groups for further functionalization. researchgate.net

Building Blocks for Specialty Chemicals and Functional Materials

Beyond polymerization, this compound can be a starting material for the synthesis of a variety of specialty chemicals and functional materials. For example, the deprotected diol (after reduction of the ester) can be used to create specialized surfactants, lubricants, or plasticizers. The ability to selectively modify either the hydroxyl or the carboxylic acid end of the molecule (after hydrolysis of the ester) allows for the construction of amphiphilic molecules with tailored hydrophilic-lipophilic balances.

Furthermore, the long aliphatic chain can be incorporated into liquid crystals, organogels, or other self-assembling systems. The terminal functional groups provide the means to connect these molecules into larger, ordered structures. The versatility of the chemical handles present in this compound makes it a potentially valuable building block for the bottom-up construction of novel functional materials with applications in diverse fields.

Extensive Research Reveals Limited Direct Application of this compound in Chemical Biology Probe and Linker Development

Despite a comprehensive search of scientific literature, there is a notable absence of direct research detailing the specific utilization of this compound in the development of chemical probes and linkers within the field of chemical biology. While the core chemical structure possesses features that could theoretically be adapted for such purposes, existing research does not explicitly name or detail the synthesis and application of this precise ethyl ester derivative for creating molecular tools to study biological systems.

The investigation into the applications of this compound involved targeted searches for its use in probe synthesis, linker development for bioconjugation, and broader applications in chemical biology. These inquiries did not yield specific examples of its incorporation into molecular probes for imaging or activity-based profiling, nor as a linker to connect bioactive molecules to reporter tags or other functional moieties.

In the broader context of chemical biology, the development of probes and linkers is a critical area of research. Probes are essential for visualizing and tracking biological molecules and processes, while linkers are fundamental components in the construction of more complex molecular tools, such as antibody-drug conjugates. The design of these tools often involves molecules with bifunctional characteristics, allowing for the attachment of different chemical entities.

The structure of this compound contains a protected alcohol (benzyl ether) and an ester group, which are common functional groups in organic synthesis. The benzyloxy group is a widely used protecting group for alcohols, which can be removed under specific conditions to reveal a reactive hydroxyl group. nih.govorganic-chemistry.orgacs.org This hydroxyl group could then be used for further chemical modification, such as attachment to a fluorophore or a targeting molecule. The ethyl ester provides a handle for potential hydrolysis to a carboxylic acid, which is also a versatile functional group for conjugation reactions.

However, the scientific literature does not provide specific instances where this compound itself has been the starting point or a key intermediate for these applications. Research in this area tends to focus on other classes of molecules and synthetic strategies. For instance, the development of linkers often involves derivatives of amino acids, polyethylene (B3416737) glycol (PEG), or other biocompatible spacers. medchemexpress.comnih.govsymeres.com Similarly, the synthesis of chemical probes frequently utilizes established fluorophores and reactive groups tailored for specific biological targets.

While derivatives of hexanoic acid and molecules containing benzyloxy groups are utilized in various contexts within organic and medicinal chemistry, the specific combination and esterification found in this compound does not appear to be a prominently documented building block for the advanced organic synthesis of chemical biology tools as per the available research. nih.govmdpi.com

Therefore, based on the current body of scientific literature, a detailed account of research findings and data tables for the application of this compound in probe and linker development cannot be provided due to the lack of specific studies on this compound.

Computational and Theoretical Investigations of 6 Benzyloxyhexanoic Acid Ethyl Ester

Electronic Structure and Conformation Analysis of 6-Benzyloxyhexanoic Acid Ethyl Ester

A search for dedicated studies on the electronic structure and conformational analysis of this compound yielded no specific results. Computational chemistry typically employs methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and dipole moments. Conformational analysis would involve scanning the potential energy surface to identify low-energy conformers and the rotational barriers between them. However, no published data, such as tables of conformer energies or electronic properties, could be found for this specific molecule.

Reaction Mechanism Elucidation through Advanced Computational Modeling

There are no available studies in the scientific literature that elucidate the reaction mechanisms of this compound through advanced computational modeling. Such investigations would typically involve calculating transition state geometries and activation energies for reactions involving the ester, for instance, its hydrolysis or transesterification. Without experimental or theoretical precedent, any discussion of its reaction mechanisms would be purely speculative and fall outside the scope of existing research.

Molecular Dynamics Simulations of this compound Interactions with Catalytic Systems

Molecular dynamics (MD) simulations are used to study the dynamic interactions between a molecule and its environment, such as a solvent or a catalyst's active site. A thorough search found no published MD simulations investigating the interactions of this compound with any catalytic systems. Consequently, there are no research findings or data tables describing its binding modes, interaction energies, or conformational changes within a catalytic environment.

Advanced Analytical Methodologies in 6 Benzyloxyhexanoic Acid Ethyl Ester Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The definitive identification and structural elucidation of 6-benzyloxyhexanoic acid ethyl ester are accomplished through the synergistic use of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Advanced NMR Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are indispensable for unambiguously assigning the atomic connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The expected signals for this compound would include characteristic peaks for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the ester ethyl group, and the aliphatic chain protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the ethyl group, and the carbons of the hexanoate (B1226103) chain.

2D NMR Spectroscopy: Advanced 2D NMR techniques provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the adjacent methylene groups in the hexanoate chain and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the ester group and the benzyloxy group to the hexanoate backbone.

Hypothetical NMR Data for this compound:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) COSY Correlations HMBC Correlations
Ethyl-CH₃1.25 (t)14.2Ethyl-CH₂Ester C=O, Ethyl-CH₂
Ethyl-CH₂4.12 (q)60.3Ethyl-CH₃Ester C=O, Ethyl-CH₃
C2-H₂2.30 (t)34.3C3-H₂Ester C=O, C3, C4
C3-H₂1.65 (m)24.6C2-H₂, C4-H₂C2, C4, C5
C4-H₂1.40 (m)25.5C3-H₂, C5-H₂C3, C5, C6
C5-H₂1.60 (m)29.2C4-H₂, C6-H₂C4, C6, Benzyl-CH₂
C6-H₂3.48 (t)70.0C5-H₂, Benzyl-CH₂C4, C5, Benzyl-CH₂, Benzyl-C(ipso)
Benzyl-CH₂4.50 (s)72.9C6-H₂C6, Benzyl-C(ipso), Benzyl-C(ortho)
Benzyl-ArH7.28-7.35 (m)127.5-128.4-Benzyl-CH₂, Benzyl-C
Ester C=O-173.5-Ethyl-CH₂, C2-H₂

High-Resolution Mass Spectrometry (HRMS):

HRMS is employed to determine the accurate mass of the molecule and its fragments, which in turn provides the elemental composition. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used.

The expected protonated molecule [M+H]⁺ for this compound (C₁₅H₂₂O₃) would have a calculated exact mass that can be experimentally verified to within a few parts per million. Fragmentation patterns observed in tandem MS/MS experiments provide further structural information. Common fragmentation pathways for this molecule would include the loss of the ethoxy group, cleavage of the benzyl group, and rearrangements of the hexanoate chain. The fragmentation of benzyloxy esters can also involve the loss of ketene (B1206846) and alcohol. miamioh.edu

Expected HRMS Fragmentation Data:

Ion Formula Calculated m/z Fragmentation Pathway
[M+H]⁺C₁₅H₂₃O₃⁺251.1642Parent Ion
[M-C₂H₅OH+H]⁺C₁₃H₁₇O₂⁺205.1223Loss of ethanol (B145695)
[C₇H₇]⁺C₇H₇⁺91.0542Benzyl cation
[M-C₇H₇]⁺C₈H₁₅O₃⁺159.0965Loss of benzyl radical

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both determining the purity of this compound and for its isolation from reaction mixtures.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a powerful tool for purifying the target compound to a high degree. utmb.edu A reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The elution conditions (gradient or isocratic) are optimized to achieve baseline separation of the desired ester from any starting materials, byproducts, or degradation products. The purity of the collected fractions can then be assessed by analytical HPLC.

Chiral Gas Chromatography (GC):

If this compound is synthesized in a chiral form or as a racemic mixture, chiral gas chromatography can be used to separate the enantiomers. chromatographyonline.com This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. hplc.sknih.gov The differential interaction of the enantiomers with the chiral stationary phase results in different retention times, allowing for their separation and quantification. This is crucial in stereoselective synthesis to determine the enantiomeric excess (e.e.) of the product.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. wikipedia.org While obtaining a suitable single crystal of an oily compound like this compound can be challenging, derivatization to a solid compound can facilitate this analysis.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For long-chain esters, X-ray diffraction can reveal information about the packing of the molecules in the crystal lattice. nih.gov

In-situ Reaction Monitoring Techniques for this compound Synthesis

In-situ reaction monitoring techniques allow for the real-time tracking of a chemical reaction's progress without the need for sampling and offline analysis. mt.com For the synthesis of this compound, typically through the esterification of 6-benzyloxyhexanoic acid with ethanol, Fourier-transform infrared (FT-IR) spectroscopy is a particularly useful tool. mdpi.comresearchgate.net

An attenuated total reflectance (ATR) FT-IR probe can be inserted directly into the reaction vessel. The progress of the esterification can be monitored by observing the decrease in the intensity of the carboxylic acid's carbonyl (C=O) stretching band (typically around 1710 cm⁻¹) and the simultaneous increase in the ester's carbonyl stretching band (around 1740 cm⁻¹). mdpi.com This real-time data allows for the determination of reaction kinetics, identification of reaction intermediates, and precise determination of the reaction endpoint, leading to improved process control and optimization. researchgate.netyoutube.com

Future Directions and Emerging Research Avenues for 6 Benzyloxyhexanoic Acid Ethyl Ester

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of esters like 6-benzyloxyhexanoic acid ethyl ester traditionally relies on well-established methods, but the future lies in the development of more efficient, selective, and sustainable catalytic systems. mdpi.comresearchgate.net Future research will likely focus on several key areas:

Heterogeneous Catalysts: A significant push is expected towards the use of solid acid catalysts such as zeolites, ion-exchange resins, and metal oxides. mdpi.com These catalysts offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced generation of corrosive waste compared to traditional homogeneous acid catalysts. mdpi.com Research could focus on designing novel nanocatalysts, such as ZIF-4@HAp, which has shown high efficacy in solvent-free esterification reactions. rsc.org A macroporous polymeric acid catalyst has also demonstrated high yields in direct esterification without the need for water removal. organic-chemistry.org

Biocatalysts: Enzymes, particularly lipases, are gaining prominence as catalysts for ester synthesis due to their high selectivity (regioselectivity and enantioselectivity) and operation under mild reaction conditions. researchgate.netbenthamdirect.com The use of immobilized lipases can further enhance process economics by allowing for easy catalyst recovery and reuse. nih.gov Future work could explore the application of lipases like Candida antarctica lipase (B570770) B (CaLB) for the synthesis of functionalized oligoesters, a process that is considered green and sustainable. mdpi.comresearchgate.net

Organocatalysis: N-heterocyclic olefins (NHOs) have emerged as potent organocatalysts for transesterification reactions by enhancing the nucleophilicity of alcohols. nih.gov Isothioureas are another class of versatile Lewis basic organocatalysts that can be employed in a range of selective transformations. squarespace.com The development of these metal-free catalysts aligns with the principles of green chemistry.

Advanced Noble Metal Catalysts: Recent advancements have seen the development of bimetallic oxide clusters containing noble metals that exhibit high efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, making the process more environmentally friendly. labmanager.com

A comparative look at these emerging catalytic systems is presented below:

Catalytic SystemKey AdvantagesPotential Research Directions for this compound
Heterogeneous Catalysts Reusability, reduced waste, simplified product separation. mdpi.comDevelopment of tailored porous materials for size-selective catalysis.
Biocatalysts (e.g., Lipases) High selectivity, mild reaction conditions, "natural" product label. researchgate.netbenthamdirect.comEngineering lipases for enhanced stability and activity with benzyloxy-substituted substrates.
Organocatalysts Metal-free, environmentally benign, high efficiency. nih.govsquarespace.comDesign of chiral organocatalysts for asymmetric synthesis of related compounds.
Noble Metal Catalysts High reactivity, use of green oxidants like O2. labmanager.comExploration of synergistic effects in bimetallic catalysts for C-H activation/esterification.

Integration into Flow Chemistry and Automated Synthesis Platforms for Efficient Production

The shift from batch to continuous manufacturing is a significant trend in the chemical industry, offering enhanced safety, efficiency, and scalability. syrris.comresearchgate.net For a compound like this compound, integrating its synthesis into flow chemistry and automated platforms presents a promising avenue for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. syrris.comfu-berlin.de The small reactor volumes inherent to flow systems also allow for the safe handling of highly reactive intermediates. researchgate.netacs.org Automated flow synthesis systems can be used for the rapid optimization of reaction conditions and for the generation of compound libraries for screening purposes. syrris.com

Future research in this area could focus on:

Developing a telescoped, multi-step continuous flow synthesis of this compound, minimizing the need for isolation and purification of intermediates. acs.orguc.pt

The use of packed-bed reactors containing immobilized catalysts (heterogeneous or enzymatic) to streamline the production process. fu-berlin.de

The integration of in-line analytical techniques for real-time monitoring and optimization of the synthesis.

Exploration of Bio-Inspired and Biomimetic Transformations Involving this compound

Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. acs.orgnih.gov Bio-inspired and biomimetic syntheses aim to mimic the elegant and often highly selective transformations that occur in biological systems. wikipedia.org For a molecule like this compound, this could involve:

Enzymatic C-H Functionalization: Exploring the use of engineered enzymes, such as protoglobin nitrene transferases, for the selective functionalization of C-H bonds to introduce new functionalities into the hexanoic acid backbone. nih.gov

Biomimetic Cascade Reactions: Designing synthetic cascades that mimic biosynthetic pathways to construct the core structure of the molecule or its derivatives from simple precursors. This approach has been successfully used in the synthesis of complex natural products. nih.govrsc.org

Whole-Cell Biotransformations: Utilizing engineered microorganisms to produce 6-benzyloxyhexanoic acid or related precursors from renewable feedstocks. wur.nl

Elucidation of Structure-Activity Relationships for Novel Chemical Entities Derived from this compound

Understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of new functional molecules. For derivatives of this compound, a systematic exploration of its structure-activity relationship (SAR) could unlock its potential in various applications.

This would involve the synthesis of a library of analogues with systematic variations in:

The length of the alkyl chain.

The nature and position of substituents on the benzene (B151609) ring of the benzyloxy group.

The ester functional group, potentially replacing it with bioisosteres to modulate physicochemical properties. acs.orgnih.govnih.gov

These analogues would then be screened for specific biological activities. For instance, long-chain fatty acid esters are known to play a role in regulating metabolism, and understanding the SAR of related compounds could lead to the discovery of new therapeutic agents. nih.govnih.govresearchgate.net

Structural ModificationPotential Impact on PropertiesResearch Focus
Alkyl Chain LengthLipophilicity, metabolic stabilityOptimizing for specific biological targets.
Benzene Ring SubstitutionElectronic properties, binding interactionsEnhancing potency and selectivity.
Ester BioisosterespKa, logD, metabolic stability acs.orgnih.govImproving pharmacokinetic profiles.

Research into Environmental and Sustainability Aspects of this compound Production

In line with the principles of green chemistry, future research must address the environmental and sustainability aspects of producing this compound. nih.govresearchgate.net This encompasses the entire lifecycle of the compound, from the choice of starting materials to the final product and its potential environmental fate.

Key areas for investigation include:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from biomass. For example, some esters are produced from vegetable oils. vertecbiosolvents.com

Atom Economy and Waste Minimization: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product and minimize the generation of byproducts. labmanager.com

Biodegradability: Assessing the biodegradability of this compound and its derivatives to understand their environmental persistence. Synthetic esters can be designed to be readily or inherently biodegradable. lube-media.com

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel materials and technologies with improved performance and a reduced environmental footprint.

Q & A

Q. What are the optimal synthetic routes for 6-benzyloxyhexanoic acid ethyl ester, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves esterification of 6-benzyloxyhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization can be achieved by varying reaction time, temperature, and molar ratios. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield validation requires comparing theoretical and experimental masses, with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirming structural integrity .

Q. How should researchers characterize the compound’s stability under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light conditions. Analyze degradation products using high-performance liquid chromatography (HPLC) with UV detection. Compare retention times and spectral data against fresh samples. Stability-indicating methods must validate no significant degradation (>95% purity) over 30 days .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use ¹H NMR to identify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and benzyloxy aromatic carbons. Infrared (IR) spectroscopy validates ester C=O stretching (~1740 cm⁻¹) and benzyl ether C-O-C bands (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular ion ([M+H]⁺) and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Perform dose-response curves across multiple replicates and compare with positive controls (e.g., ampicillin for antibiotics). Meta-analysis of existing data should account for variables like purity (>98%) and solvent choice (DMSO vs. ethanol) .

Q. What strategies are effective for studying the compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki). Use fluorescent probes or surface plasmon resonance (SPR) to monitor real-time binding interactions. Molecular docking simulations (AutoDock Vina) predict binding sites, validated by site-directed mutagenesis of target enzymes. Cross-validate findings with Western blotting or qPCR to assess downstream effects on enzyme expression .

Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated in preclinical models?

  • Methodological Answer : Administer the compound orally and intravenously to rodents, collecting plasma samples at timed intervals. Quantify concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate bioavailability (F) using the area under the curve (AUC) ratio. Assess tissue distribution via radiolabeled (¹⁴C) analogs and excretion profiles in urine/feces. Metabolite identification requires MS/MS fragmentation libraries .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate LD₅₀/LC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For in vivo studies, Kaplan-Meier survival analysis and Cox proportional hazards models assess mortality risks. Ensure power analysis determines adequate sample sizes to minimize Type I/II errors .

Q. How should researchers address batch-to-batch variability in synthetic yield?

  • Methodological Answer : Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Use Pareto charts to prioritize factors (e.g., catalyst concentration, solvent purity). Statistical process control (SPC) charts monitor yield consistency, with root-cause analysis (e.g., Ishikawa diagrams) addressing deviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.